![molecular formula C19H18ClF2N3O5S B2458825 N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-39-5](/img/structure/B2458825.png)
N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClF2N3O5S and its molecular weight is 473.88. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology and Chemical Properties
Safer Synthetic Routes : The development of safer and more convenient synthetic methodologies is a prominent area of research. For example, studies have demonstrated mild and safer preparative methods for nonsymmetrical sulfamides, using N-sulfamoyloxazolidinone derivatives as synthetic equivalents of hazardous reagents, showcasing a less dangerous approach to the synthesis of complex molecules that might include compounds similar to the one (Borghese et al., 2006).
Chiral Synthesis and Enantioselectivity : Another area of interest is the synthesis of chiral molecules and the exploration of their enantioselective properties. The synthesis and structural study of substituted chiral sulfamoyl oxazolidin-2-ones represent this research direction, where novel series of oxazolidinones possessing sulfonamide moieties are synthesized, potentially impacting the synthesis strategies for molecules like N1-(4-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide (Barbey et al., 2012).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYTWJWDOFPOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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